1-(Chloromethyl)-2-[(3-methoxyphenyl)sulfanyl]benzene
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Overview
Description
1-(Chloromethyl)-2-[(3-methoxyphenyl)sulfanyl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chloromethyl group and a sulfanyl group attached to a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-2-[(3-methoxyphenyl)sulfanyl]benzene typically involves the chloromethylation of 2-[(3-methoxyphenyl)sulfanyl]benzene. This can be achieved through the reaction of 2-[(3-methoxyphenyl)sulfanyl]benzene with formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at a controlled temperature to ensure the selective formation of the chloromethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-2-[(3-methoxyphenyl)sulfanyl]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles such as amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include reduced forms of the original compound with modified functional groups.
Scientific Research Applications
1-(Chloromethyl)-2-[(3-methoxyphenyl)sulfanyl]benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-[(3-methoxyphenyl)sulfanyl]benzene involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
- 1-(Chloromethyl)-2-[(4-methoxyphenyl)sulfanyl]benzene
- 1-(Chloromethyl)-2-[(3-methylphenyl)sulfanyl]benzene
- 1-(Chloromethyl)-2-[(3-hydroxyphenyl)sulfanyl]benzene
Comparison: 1-(Chloromethyl)-2-[(3-methoxyphenyl)sulfanyl]benzene is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to similar compounds with different substituents
Properties
CAS No. |
61134-57-4 |
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Molecular Formula |
C14H13ClOS |
Molecular Weight |
264.8 g/mol |
IUPAC Name |
1-(chloromethyl)-2-(3-methoxyphenyl)sulfanylbenzene |
InChI |
InChI=1S/C14H13ClOS/c1-16-12-6-4-7-13(9-12)17-14-8-3-2-5-11(14)10-15/h2-9H,10H2,1H3 |
InChI Key |
VAINRTMXWJYNGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=CC=CC=C2CCl |
Origin of Product |
United States |
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